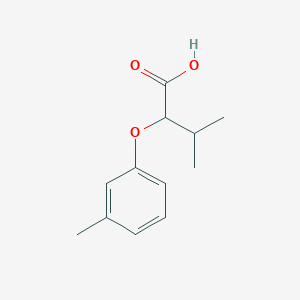

3-methyl-2-(3-methylphenoxy)butanoic Acid

Description

Significance of Phenoxybutanoic Acid Derivatives in Contemporary Chemical Research

Phenoxyalkanoic acids, a class of compounds characterized by a phenoxy group linked to an alkanoic acid, have demonstrated a wide range of biological activities, making them significant targets in medicinal and agricultural chemistry. jetir.orgnih.gov For instance, certain phenoxyacetic acid derivatives are known to exhibit herbicidal properties, acting as synthetic auxins that disrupt plant growth. miracosta.edu This has led to their widespread use in agriculture.

Beyond their agrochemical applications, these derivatives are being explored for their therapeutic potential. Researchers have synthesized and investigated various phenoxyacetic and phenoxypropanoic acid derivatives for their anti-inflammatory, analgesic, and antimicrobial activities. jetir.orgnih.gov The structural framework of these molecules allows for diverse substitutions on both the aromatic ring and the carboxylic acid chain, enabling the fine-tuning of their biological and physicochemical properties. The exploration of these derivatives continues to be an active area of research as scientists aim to develop new compounds with enhanced efficacy and selectivity for various biological targets.

Overview of Existing Research on 3-methyl-2-(3-methylphenoxy)butanoic Acid and Structurally Related Analogues

Direct and specific academic research focusing exclusively on this compound is notably limited in publicly accessible scientific literature. Its study appears to be more prominent within chemical supplier catalogs rather than in peer-reviewed research publications.

However, the academic landscape for structurally related analogues is more developed. For instance, research on 2-phenoxybutyric acid and various phenylbutyric acid derivatives provides valuable insights into the potential properties and synthetic strategies that could be applied to this compound. Studies on compounds like 2-phenylbutyric acid have explored their synthesis, resolution of enantiomers, and spectroscopic properties. The synthesis of ortho-substituted phenoxyalkanoic acids has also been reported, offering general synthetic pathways. researchgate.netwikipedia.org Research into the mass spectrometry of phenoxypropanoic acid derivatives provides a basis for understanding the fragmentation patterns of this class of compounds. masterorganicchemistry.com The study of these analogues provides a foundational understanding from which the specific characteristics of this compound can be inferred and further investigated.

Chemical Synthesis and Characterization

The synthesis and structural elucidation of novel organic compounds are fundamental aspects of chemical research. While specific literature on the synthesis of this compound is scarce, its structure suggests a plausible synthetic route based on established organic reactions.

Synthetic Pathways for this compound

A likely and established method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgyoutube.comjocpr.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of the target molecule, this would entail the reaction of m-cresol (B1676322) with an ester of 2-bromo-3-methylbutanoic acid.

The synthesis would proceed in two main steps:

Formation of the Phenoxide: m-Cresol would first be deprotonated using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding sodium or potassium m-cresolate. This phenoxide is a potent nucleophile.

Nucleophilic Substitution: The resulting phenoxide would then be reacted with an ethyl or methyl ester of 2-bromo-3-methylbutanoic acid. The phenoxide ion would attack the carbon atom bearing the bromine, displacing the bromide ion in an SN2 reaction to form the ether linkage. This would yield the ethyl or methyl ester of this compound.

Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield the desired this compound.

This synthetic approach is versatile and widely used for the preparation of asymmetrical ethers. youtube.comjocpr.com

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The aromatic protons on the m-substituted ring would appear as a complex multiplet in the aromatic region (typically δ 6.8-7.3 ppm). The methyl group on the aromatic ring would present as a singlet around δ 2.3 ppm. The methine proton at the C2 position of the butanoic acid chain would likely appear as a doublet, coupled to the adjacent methine proton. The two methyl groups of the isopropyl substituent would likely appear as two distinct doublets due to the chiral center at C2. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (typically δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around δ 170-180 ppm). The aromatic carbons would appear in the range of δ 110-160 ppm. The carbon attached to the ether oxygen (C2 of the butanoic acid chain) would be expected in the region of δ 70-80 ppm. The aliphatic carbons of the methyl and isopropyl groups would appear at upfield chemical shifts.

Mass Spectrometry:

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular formula C₁₂H₁₆O₃. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). Cleavage of the ether bond could also occur, leading to fragments corresponding to the m-cresol moiety and the 3-methyl-2-butenoic acid radical cation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(3-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11(12(13)14)15-10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGYPVYWLSMETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395864 | |

| Record name | 3-methyl-2-(3-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63403-11-2 | |

| Record name | 3-methyl-2-(3-methylphenoxy)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Approaches to 3-methyl-2-(3-methylphenoxy)butanoic Acid

The fundamental structure of this compound is characterized by a phenoxy ether linkage and a substituted butanoic acid chain. The primary synthetic challenge lies in the efficient and controlled formation of the ether bond and the establishment of the correct stereochemistry at the chiral centers.

A principal method for constructing the aryl ether bond is the Williamson ether synthesis . libretexts.orgwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of m-cresol (B1676322) (3-methylphenol) with a derivative of 3-methyl-2-halobutanoic acid. pbworks.com The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. masterorganicchemistry.com

An alternative and powerful method for forming the C-O bond is the Ullmann condensation . wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction couples an aryl halide with an alcohol. acs.orgnih.gov This approach could involve reacting 3-bromotoluene (B146084) with the sodium salt of 3-methyl-2-hydroxybutanoic acid. Modern variations of the Ullmann reaction often utilize ligands to facilitate the coupling at lower temperatures and with higher yields. organic-chemistry.org

Stereoselective Synthesis of Enantiomers and Diastereomers

The structure of this compound contains two chiral centers, at C2 and C3 of the butanoic acid backbone, leading to the possibility of four stereoisomers (two pairs of enantiomers). The biological activity of such molecules is often highly dependent on their stereochemistry.

One approach to obtaining specific stereoisomers is through chiral resolution of the racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., brucine (B1667951) or (R)-1-phenylethylamine), followed by fractional crystallization. wikipedia.org Once the diastereomers are separated, the pure enantiomers of the acid can be recovered. Chiral high-performance liquid chromatography (HPLC) is another effective technique for the analytical and preparative separation of enantiomers. nih.gov

Alternatively, asymmetric synthesis can be employed to directly produce a desired stereoisomer. This could involve using a chiral auxiliary attached to the butanoic acid precursor to direct the stereochemical outcome of the ether formation reaction. Another strategy is the use of stereospecific starting materials. For instance, enantiomerically pure (2R,3R)- or (2S,3S)-3-methyl-2-bromobutanoic acid could be synthesized from chiral precursors and then subjected to the Williamson ether synthesis with retention or inversion of configuration at the C2 center, depending on the reaction conditions. The enantiomerization of related chiral phenoxyalkanoic acids in certain environments has been studied, highlighting the importance of stereochemical stability. acs.orgacs.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. Key parameters for optimization in both the Williamson and Ullmann methodologies include the choice of base, solvent, temperature, and catalyst.

For the Williamson ether synthesis, the selection of the base and solvent is critical. Strong bases like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for generating the phenoxide and promoting the SN2 reaction. The reaction temperature is also a key variable; higher temperatures can increase the reaction rate but may also lead to side reactions like elimination, especially if the halo-ester is sterically hindered. chegg.com

In the Ullmann condensation, optimization focuses on the copper catalyst system. While traditional Ullmann reactions required harsh conditions, modern methods employ soluble copper(I) salts with specific ligands (e.g., N,N-dimethylglycine) that allow the reaction to proceed at lower temperatures and with a broader substrate scope. organic-chemistry.org The choice of solvent remains important, with polar, high-boiling point solvents being common. wikipedia.org

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 60 | 24 | 45 |

| 2 | NaH | THF | 65 | 12 | 75 |

| 3 | NaH | DMF | 80 | 8 | 88 |

| 4 | Cs₂CO₃ | DMF | 80 | 8 | 92 |

| 5 | KOtBu | DMSO | 100 | 6 | 85 (with some elimination) |

This table is for illustrative purposes and represents typical trends in optimization.

Design and Synthesis of Novel Analogues and Derivatives

Creating analogues and derivatives of this compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and improve physicochemical properties. biomedres.us Modifications can be targeted at the phenoxy ring, the butanoic acid backbone, or the carboxylic acid group itself.

Strategies for Phenoxy Ring Modification

The phenoxy ring offers multiple positions for substitution, allowing for the modulation of electronic and steric properties. Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups. For instance, nitration, halogenation, or Friedel-Crafts acylation/alkylation can be performed on the m-cresol starting material before its incorporation into the final molecule. The introduction of different substituents on the phenoxy ring can significantly influence the molecule's interaction with biological targets. acs.org

Another advanced strategy is the use of bioisosteres to replace the phenoxy ring entirely. wikipedia.org Bioisosteres are functional groups with similar physical or chemical properties that can impart improved metabolic stability or different binding interactions. hyphadiscovery.comcambridgemedchemconsulting.com For example, the phenoxy group could be replaced with other aromatic systems like a pyridine (B92270) or a thiophene (B33073) ring, or even non-aromatic, rigid scaffolds like a bicyclo[1.1.1]pentane (BCP) unit. nih.govpressbooks.pub

Table 2: Examples of Bioisosteric Replacements for the Phenoxy Moiety

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Phenyl | Pyridyl | Improved solubility, H-bond acceptor |

| Phenyl | Thienyl | Altered electronic properties |

| Phenyl | Bicyclo[1.1.1]pentane | Increased Fsp³, improved metabolic stability |

| Methoxy group | Oxetane | Reduced lipophilicity, improved solubility |

This table provides examples of common bioisosteric replacements in medicinal chemistry.

Functionalization of the Butanoic Acid Backbone

The butanoic acid backbone can also be a target for modification. The carboxylic acid group itself can direct C-H functionalization at other positions on the aliphatic chain under transition-metal catalysis. nih.govresearchgate.net This allows for the introduction of new substituents, such as aryl or alkyl groups, which can explore new binding pockets or alter the conformation of the molecule.

Furthermore, homologation strategies can be employed to extend the butanoic acid chain to pentanoic or hexanoic acid derivatives, or conversely, shorten it to a propanoic acid. biomedres.us This alters the distance and spatial relationship between the phenoxy ring and the carboxylic acid, which can be critical for biological activity.

Targeted Prodrug Design and Conjugation Chemistry

The carboxylic acid group is an ideal handle for prodrug design . nih.gov Prodrugs are inactive precursors that are converted into the active drug in the body. For carboxylic acids, a common strategy is esterification to mask the polar carboxyl group, which can improve membrane permeability and oral bioavailability. researchgate.netpatsnap.com These esters are typically designed to be cleaved by esterase enzymes in the blood or target tissues. Examples include simple alkyl esters, or more sophisticated acyloxymethyl or pivaloyloxymethyl (POM) esters. acs.org

The carboxylic acid can also be used for conjugation to other molecules, such as peptides, polymers, or targeting ligands. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents like EDC/NHS, to form a stable amide bond with an amine on the conjugation partner. Such conjugates can be designed for targeted delivery or to improve the pharmacokinetic profile of the parent compound.

Advanced Spectroscopic and Chromatographic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 3-methyl-2-(3-methylphenoxy)butanoic acid. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

Detailed Research Findings: While specific experimental NMR data for this compound is not available in published literature, a theoretical analysis based on its structure allows for the prediction of expected signals. A ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenoxy ring, the methine proton at the chiral center (C2), the methine proton at C3, the two diastereotopic methyl groups attached to C3, the methyl group on the phenoxy ring, and the acidic proton of the carboxyl group. The coupling patterns (e.g., doublets, multiplets) and integration values would confirm the connectivity. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be required to unambiguously assign all proton and carbon signals and confirm the ether linkage between the phenoxy and butanoic acid moieties.

Mass Spectrometry-Based Techniques for Metabolite Identification and Degradation Pathway Characterization

Mass spectrometry (MS) is crucial for determining the molecular weight of the parent compound and identifying its fragmentation patterns, which are essential for characterizing metabolites and degradation products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are standard.

Detailed Research Findings: No specific mass spectral data or degradation studies for this compound have been published. However, based on the analysis of similar phenoxyalkanoic acids, its degradation would likely proceed via two main pathways: cleavage of the ether bond or modification of the side chain (e.g., hydroxylation, shortening) and aromatic ring (e.g., hydroxylation). azypusa.comnp-mrd.org Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) and several characteristic fragment ions. Key fragmentations would likely include the loss of the carboxyl group (M-45), cleavage of the ether bond to yield ions corresponding to the 3-methylphenoxy group and the butanoic acid side chain, and fragmentation of the alkyl chain. docbrown.inforesearchgate.net The identification of metabolites in environmental or biological samples would involve comparing the mass spectra of detected compounds with these expected fragmentation patterns.

Chiral Chromatography for Enantiomeric Separation and Purity Analysis

Given the chiral center at the C2 position, this compound exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the standard method for separating and quantifying these enantiomers.

Detailed Research Findings: There are no published methods detailing the enantiomeric separation of this compound. The development of such a method would involve screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or protein-based columns. researchgate.netdocbrown.infonih.gov The mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), would be optimized to achieve baseline separation of the two enantiomeric peaks. researchgate.net Successful separation would allow for the determination of the enantiomeric excess (ee) or purity of a sample.

Vibrational Spectroscopy (FT-IR, Raman) in Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study intermolecular interactions, such as hydrogen bonding.

Detailed Research Findings: Specific FT-IR or Raman spectra for this compound are not found in spectral databases. An FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. researchgate.net A very broad absorption in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. researchgate.net A strong, sharp peak around 1700-1760 cm⁻¹ would correspond to the C=O (carbonyl) stretch. cymitquimica.com Other significant peaks would include C-H stretches for the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹), and a prominent C-O stretch for the ether linkage. Raman spectroscopy would provide complementary information, often being more sensitive to the non-polar bonds of the carbon skeleton and the aromatic ring.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and chemical reactivity of 3-methyl-2-(3-methylphenoxy)butanoic acid. researchgate.net These calculations can predict a variety of molecular descriptors that are crucial for understanding its behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map is vital for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other chemical species. Other predictable parameters include bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional structure. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

| Polarizability | 35.6 ų | Describes the deformability of the electron cloud. |

Note: The data in this table is representative and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the molecule's potential energy surface.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and bonds, MD can explore the conformational landscape of the molecule in a simulated physiological environment, such as in water at body temperature. These simulations can reveal the preferred conformations and the flexibility of different parts of the molecule, such as the rotation around the ether linkage and the butanoic acid side chain. The stability of these conformations can be further analyzed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. researchgate.net

In Silico Screening and Molecular Docking Studies for Target Identification

To explore the potential biological activity of this compound, in silico screening and molecular docking can be employed. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. nih.gov This method can be used to screen large libraries of proteins to identify potential biological targets for the compound.

The docking process involves placing the ligand (this compound) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score. A lower docking score typically indicates a more favorable binding interaction. These studies can also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on similar compounds have identified potential interactions with enzymes like tyrosyl-tRNA synthetase. researchgate.net

Table 2: Representative Molecular Docking Results for this compound with Potential Protein Targets

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (5KIR) | -8.2 | Arg120, Tyr355, Ser530 |

| Peroxisome Proliferator-Activated Receptor Gamma (2PRG) | -7.9 | His323, His449, Tyr473 |

| Carbonic Anhydrase II (2CBA) | -7.5 | His94, His96, Thr199 |

Note: The data in this table is hypothetical and for illustrative purposes.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

The potential of a compound as a therapeutic agent is heavily dependent on its pharmacokinetic and toxicological properties, collectively known as ADMET. researchgate.net Various computational models can predict these properties based on the molecule's structure.

These predictions can assess factors such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netnih.gov Toxicity predictions can flag potential issues like mutagenicity or hepatotoxicity. These in silico ADMET predictions are valuable for identifying potential liabilities of a drug candidate early in the discovery process. researchgate.net

Table 3: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

| Plasma Protein Binding | High |

| Oral Bioavailability | Good |

Note: The data in this table is representative and based on general predictive models.

Investigation of Biological Activities and Underlying Mechanisms of Action

In Vitro Pharmacological Profiling and Cellular Mechanism Studies

In vitro studies are fundamental to understanding the interaction of a chemical compound with biological systems at the molecular and cellular level. For a novel compound like 3-methyl-2-(3-methylphenoxy)butanoic acid, a systematic profiling approach would be necessary to elucidate its potential therapeutic effects and mechanisms of action.

Enzyme Kinetics and Inhibition Mechanism Characterization

Enzymes are critical targets for many therapeutic agents. To determine if this compound affects enzymatic activity, a broad panel of enzymes would typically be screened. Should any significant inhibition or activation be observed, detailed kinetic studies would follow.

Hypothetical Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 (µM) | Type of Inhibition | Ki (µM) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Data not available | Data not available | Data not available |

| 5-Lipoxygenase (5-LOX) | Data not available | Data not available | Data not available |

These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data would be used to calculate key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), and to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding and Allosteric Modulation Investigations

Receptors are another major class of drug targets. Radioligand binding assays are a common method to investigate the affinity of a compound for a specific receptor. These assays measure the displacement of a radioactively labeled ligand from its receptor by the test compound.

Potential Receptor Binding Profile for this compound

| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay Response |

|---|---|---|

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Data not available | Data not available |

| Endothelin Receptor Type A (ETA) | Data not available | Data not available |

A broad receptor screening panel would be employed initially. If significant binding is detected, further functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. Allosteric modulators bind to a site on the receptor distinct from the primary ligand binding site and can potentiate or inhibit the receptor's response to the endogenous ligand.

Signal Transduction Pathway Analysis

Upon binding to a receptor or inhibiting an enzyme, a compound can trigger a cascade of intracellular events known as signal transduction. Analyzing these pathways helps to understand the downstream cellular effects of the compound. Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in the levels of key signaling molecules, such as second messengers (e.g., cAMP, Ca2+) and the phosphorylation status of proteins in pathways like the MAPK/ERK and PI3K/Akt pathways. Due to the absence of primary data, no specific pathway analysis for this compound can be presented.

In Vivo Pharmacodynamic Studies

In vivo studies in animal models are essential to understand the physiological effects of a compound in a whole organism. These studies would assess the compound's efficacy in models of disease and help to establish a dose-response relationship. For a compound with a structure related to known anti-inflammatory or metabolic agents, relevant animal models could include those for arthritis, inflammatory bowel disease, or diabetes. Key pharmacodynamic endpoints would be measured, such as reductions in inflammation markers or improvements in metabolic parameters. Currently, there are no published in vivo pharmacodynamic studies for this compound.

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence biological activity. This knowledge is crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Correlation of Substituent Effects with Biological Potency

To establish an SAR for this compound, a library of derivatives would be synthesized. Modifications would systematically explore the effects of substituents on both the phenoxy and butanoic acid moieties.

Hypothetical SAR Table for Derivatives of this compound

| Derivative | R1 (Phenoxy Ring) | R2 (Butanoic Acid) | Biological Potency (IC50, µM) |

|---|---|---|---|

| Parent Compound | 3-methyl | 3-methyl | Data not available |

| Derivative 1 | 4-chloro | 3-methyl | Data not available |

| Derivative 2 | 3-methoxy | 3-methyl | Data not available |

| Derivative 3 | 3-methyl | 2-ethyl | Data not available |

By correlating changes in chemical structure with changes in biological activity, researchers can build a model to guide the design of more effective compounds. For instance, the electronic properties (electron-donating or -withdrawing) and steric bulk of substituents on the phenoxy ring could be systematically varied to probe their influence on target binding. Similarly, the size and chirality of the substituent at the 3-position of the butanoic acid chain would be critical to explore.

Stereochemical Influence on Pharmacological Selectivity

The structure of this compound contains two chiral centers, which means it can exist as four distinct stereoisomers. The spatial arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a drug and its biological target. Different enantiomers and diastereomers of a chiral drug can exhibit significant variations in their pharmacological and toxicological profiles. nih.gov

The interaction between a chiral molecule and a chiral biological receptor is often compared to a key fitting into a lock; a specific three-dimensional structure is required for optimal binding and subsequent biological response. Consequently, one stereoisomer may be significantly more potent or have a different mode of action than another. nih.gov In some cases, one isomer may be responsible for the desired therapeutic effects, while another might be inactive or even contribute to adverse effects. nih.gov For example, studies on the stereoisomers of MDMA have shown that each enantiomer can produce different behavioral effects, and in some instances, one isomer can antagonize the effects of the other. nih.gov

Although no specific studies were identified for this compound, it is a well-established principle that its different stereoisomers would likely display varied pharmacological selectivity and potency at any identified biological targets.

Exploration of Specific Biological Targets and Therapeutic Potential

Based on its structural similarity to other biologically active compounds, this compound could potentially interact with several key biological systems.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and cellular proliferation. Compounds structurally related to this compound, particularly those in the phenoxy-alkanoic acid class, have been identified as potent PPAR modulators.

While direct engagement of this compound with PPARs has not been reported, the activity of similar molecules suggests this is a plausible target. For instance, compounds like LY518674 and MK-0533, which also feature a phenoxy-alkanoic acid scaffold, have been developed as selective PPAR agonists for managing dyslipidemia and type 2 diabetes. researchgate.netnih.gov These compounds are designed to bind to the ligand-binding domain of PPARs, inducing a conformational change that recruits co-activators and modulates the expression of target genes. researchgate.net LY518674, a selective PPARα agonist, has been shown to significantly increase HDL-cholesterol by boosting the synthesis of apolipoprotein A-1. nih.gov

Table 1: Examples of Structurally Related PPAR Modulators This table is interactive. Click on the headers to sort.

| Compound Name | Target | Reported Activity |

|---|---|---|

| (2R)-2-(3-{3-[(4-Methoxyphenyl)carbonyl]-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl}phenoxy)butanoic Acid (MK-0533) | Selective PPARα/γ Modulator | Treatment of Type 2 Diabetes Mellitus. researchgate.net |

Given these precedents, it is conceivable that this compound could exhibit activity at one or more PPAR subtypes, though experimental verification is required.

Adenosine (B11128) receptors are a class of G protein-coupled receptors involved in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. There is currently no information in the reviewed scientific literature to suggest that this compound modulates adenosine receptor signaling.

The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). While no direct anti-inflammatory or analgesic data exists for this compound, other novel carboxylic acid derivatives have been investigated for these properties. These compounds often exert their effects by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids demonstrated potent inhibition of COX-1 and COX-2 enzymes. nih.gov Similarly, the compound methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate (MBTTB) showed significant anti-inflammatory effects in animal models, which were associated with the downregulation of inflammatory mediators like TNF-α, IL-1β, NF-ĸβ, and COX-2. thejas.com.pk Another synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model, hypothetically through the inhibition of COX-2 and NF-κβ signaling pathways. nih.gov

Table 2: Examples of Carboxylic Acid Derivatives with Investigated Anti-inflammatory Activity This table is interactive. Click on the headers to sort.

| Compound Name | Investigated Activity | Proposed Mechanism |

|---|---|---|

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic Acid Analogues | Anti-inflammatory, Analgesic | Potent COX-1/COX-2 inhibition. nih.gov |

| Methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate (MBTTB) | Anti-inflammatory | Reduction of TNF-α, IL-1β, NF-ĸβ, and COX-2 expression. thejas.com.pk |

These findings highlight the potential for carboxylic acid derivatives to act as anti-inflammatory agents, but specific investigation of this compound is needed to confirm any such activity.

There are no studies in the available literature that have investigated the antiproliferative or anticancer properties of this compound.

In the field of agricultural science, phenoxyalkanoic acids are a well-established class of herbicides. encyclopedia.pubnih.gov Analogues of this compound, such as the widely known 2,4-D (2,4-dichlorophenoxyacetic acid), function as synthetic auxins. encyclopedia.pub

Auxins are a class of plant hormones that control growth and development. At the molecular level, synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA). encyclopedia.pub They bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing uncontrolled cell division and elongation, which ultimately leads to the death of susceptible plants, particularly broadleaf weeds. encyclopedia.pub The selective nature of these herbicides against dicotyledonous (broadleaf) plants while leaving monocotyledonous (grassy) plants relatively unaffected is a key feature of their utility in agriculture. encyclopedia.pub The herbicidal activity is often enhanced when the carboxylic acid is formulated as an ester, which improves its absorption through the plant's cuticle before being hydrolyzed to the active acid form. encyclopedia.pub

Table 3: Representative Phenoxyalkanoic Acid Herbicides This table is interactive. Click on the headers to sort.

| Herbicide Name | Chemical Class | Mechanism of Action |

|---|---|---|

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Phenoxyacetic acid | Synthetic Auxin. encyclopedia.pub |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) | Phenoxyacetic acid | Synthetic Auxin |

| 2,4-DP (Dichlorprop) | Phenoxypropionic acid | Synthetic Auxin |

Given that this compound falls into this chemical class, its analogues used in agricultural research would be expected to exhibit this synthetic auxin mechanism of action.

Metabolic Pathways and Biotransformation Research

Identification and Characterization of In Vivo Metabolites

While no specific in vivo metabolites have been documented for 3-methyl-2-(3-methylphenoxy)butanoic acid, several potential metabolites can be predicted based on the metabolism of structurally related compounds such as phenoxy herbicides and substituted phenols. The primary metabolic transformations are expected to be aromatic hydroxylation, oxidation of the benzylic methyl group, and cleavage of the ether bond.

One of the principal initial metabolic steps for aromatic compounds is hydroxylation, a reaction frequently mediated by cytochrome P450 enzymes. nih.govfiveable.me This can lead to the formation of various phenolic metabolites. For this compound, hydroxylation could occur at several positions on the phenyl ring, leading to hydroxylated derivatives. Another likely metabolic pathway is the oxidation of the methyl group on the phenyl ring, which would proceed via a benzyl (B1604629) alcohol intermediate to a carboxylic acid.

Cleavage of the ether bond is another significant metabolic route for phenoxy compounds. nih.govnih.gov This would result in the formation of m-cresol (B1676322) and a derivative of 3-methyl-2-hydroxybutanoic acid. The resulting m-cresol can undergo further metabolism, including oxidation of the methyl group or further hydroxylation of the aromatic ring. nih.gov

The butanoic acid side chain may also be subject to metabolic modification, although it is generally more resistant to metabolism compared to the aromatic portion of the molecule.

Below is a table of predicted in vivo metabolites of this compound.

| Predicted Metabolite | Putative Metabolic Pathway |

| 3-methyl-2-(3-methyl-4-hydroxyphenoxy)butanoic acid | Aromatic Hydroxylation |

| 3-methyl-2-(3-carboxy-phenoxy)butanoic acid | Oxidation of the benzylic methyl group |

| m-Cresol | Ether bond cleavage |

| 3-methyl-2-hydroxybutanoic acid derivative | Ether bond cleavage |

Enzymatic Systems Involved in Biotransformation Processes

The biotransformation of this compound is expected to be primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. youtube.comnih.gov These enzymes are central to the Phase I metabolism of a vast number of xenobiotics. youtube.com Specifically, isoforms such as CYP1A2, CYP2D6, and CYP3A4 are known for their broad substrate specificity and their role in the metabolism of aromatic compounds. nih.govnih.gov

Aromatic hydroxylation is a hallmark reaction of CYP enzymes. mdpi.comnih.gov The oxidation of the methyl group on the phenyl ring to a carboxylic acid is also a well-established CYP-mediated process. While ether bond cleavage can be catalyzed by CYPs, other enzymes might also be involved. nih.gov

Following Phase I metabolism, the resulting hydroxylated or carboxylated metabolites are likely to undergo Phase II conjugation reactions. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), would conjugate the metabolites with endogenous molecules like glucuronic acid or sulfate. nih.gov This process increases the water solubility of the metabolites, facilitating their excretion from the body.

The table below summarizes the key enzymatic systems predicted to be involved in the metabolism of this compound.

| Enzymatic System | Predicted Role in Biotransformation |

| Cytochrome P450 (CYP) | Aromatic hydroxylation, oxidation of the benzylic methyl group, ether bond cleavage |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites |

Impact of Metabolism on Biological Activity and Duration of Action

The metabolism of this compound is anticipated to significantly influence its biological activity and duration of action. In general, the metabolic conversion of a parent compound to more polar metabolites leads to a decrease in biological activity and a shorter duration of action due to enhanced renal or biliary clearance. nih.gov

The introduction of a hydroxyl group via aromatic hydroxylation or the formation of a carboxylic acid from the oxidation of the methyl group would substantially increase the polarity of the molecule. These more polar metabolites are typically less able to cross cell membranes and interact with their pharmacological targets, leading to reduced or abolished biological activity. nih.gov Furthermore, these polar metabolites are more readily excreted in the urine.

Ether bond cleavage would break the molecule into two smaller fragments, m-cresol and a butanoic acid derivative. This fragmentation would almost certainly lead to a loss of the original biological activity of the parent compound. The resulting fragments would then be subject to their own metabolic pathways and excretion. nih.gov

Environmental and Ecotoxicological Research Applicable to Agro Chemical Contexts

Future Directions and Emerging Research Applications

Rational Drug Design and Lead Optimization Strategies

The core structure of 3-methyl-2-(3-methylphenoxy)butanoic acid, featuring a phenoxybutanoic acid backbone, is a recognized scaffold in medicinal chemistry. Rational drug design and lead optimization strategies could systematically explore the therapeutic potential of this compound by modifying its structure to enhance affinity and selectivity for specific biological targets.

Research into related phenoxybutanoic acid derivatives has shown promise in targeting various receptors and enzymes. For instance, a series of these derivatives were synthesized and identified as potent antagonists of the endothelin receptor, with one selective ETA antagonist, compound 6e , demonstrating a nanomolar IC50 and efficacy in a model of pulmonary arterial hypertension. nih.gov This suggests that the this compound scaffold could be a starting point for developing new cardiovascular drugs.

Furthermore, other phenoxybutyric acid derivatives have been designed as nonsteroidal inhibitors of 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and other androgen-related conditions. nih.gov These studies provide a clear precedent for screening this compound and its analogues against this and other clinically relevant enzymes. Lead optimization would involve systematic structure-activity relationship (SAR) studies, exploring how modifications to the methyl groups, the phenoxy linkage, and the carboxylic acid moiety impact biological activity.

Table 1: Examples of Bioactive Phenoxybutanoic Acid Derivatives

| Compound Class | Target | Potential Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Phenoxybutanoic Acid Derivatives | Endothelin Receptor (ETA) | Cardiovascular Diseases | Compound 6e identified as a selective ETA antagonist with nanomolar IC50. nih.gov | nih.gov |

| Phenoxybutyric Acid Derivatives | 5α-reductase | Benign Prostatic Hyperplasia | Compounds A1 and A7 showed inhibitory activity of 12.50% and 19.64% respectively at 3.3 × 10⁻⁵ mol/L. nih.gov | nih.gov |

| Phenoxyacetic Acid Analogues | Hemoglobin (Allosteric Modulator) | Cancer (Radiotherapy Sensitizer) | Efaproxiral, a phenoxyacetic acid analogue, showed enhancement of radiotherapy in clinical trials. mdpi.com | mdpi.com |

Applications in Chemical Biology Probes and Tools

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov The development of a high-quality chemical probe requires potent and selective engagement with its target. nih.gov While this compound has not been developed as a chemical probe, its structure presents opportunities for such an application.

To function as a probe, the molecule would need to be modified to incorporate a reporter tag (e.g., a fluorophore or biotin) and potentially a reactive group for covalent labeling of the target protein. frontiersin.org The core structure of this compound would serve as the "warhead" that recognizes and binds to a specific protein. The initial step would be to identify a protein target for which this compound shows binding affinity. This is often achieved through screening against a panel of proteins. Once a target is identified, synthetic chemistry can be employed to create derivatives that can be used to visualize the protein in cells, pull it down from cell lysates for identification, or measure its activity. nih.gov The modular nature of probe synthesis would allow for the systematic variation of the ligand, linker, and reporter tag to optimize probe performance. frontiersin.org

Interdisciplinary Research with Materials Science and Nanotechnology

The intersection of chemistry with materials science and nanotechnology offers innovative solutions for drug delivery and advanced material formulation. For this compound, this interdisciplinary approach could lead to novel applications, particularly if it is identified as a potent therapeutic or agrochemical agent.

For example, nanotechnology has been used to create nanoparticle-based prodrugs for sustained delivery of therapeutic agents like 4-phenylbutyric acid (PBA), a molecule with a related butyric acid core. nih.gov This approach addresses challenges like rapid clearance from the body. nih.gov Similarly, if this compound demonstrates useful bioactivity, it could be encapsulated within or conjugated to nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), to create controlled-release formulations. mdpi.com

In the context of agrochemicals, nanotechnology is being explored to enhance the efficacy and reduce the environmental impact of herbicides. mdpi.com Nanoencapsulation can improve the solubility of active ingredients, protect them from degradation, and ensure their targeted release. mdpi.com Given that phenoxyalkanoic acids are a major class of herbicides encyclopedia.pubnih.gov, formulating this compound into a nano-herbicide could be a viable research direction if it shows phytotoxic activity.

Translational Research for Novel Therapeutic or Agrochemical Development

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine or agriculture. The structural similarity of this compound to known bioactive compounds provides a strong rationale for its investigation in translational research programs.

Therapeutic Development: The demonstrated activity of related phenoxybutanoic acids as endothelin antagonists and 5α-reductase inhibitors provides a direct path for therapeutic investigation. nih.govnih.gov A translational program would involve screening the compound against these and other targets, followed by preclinical evaluation in cell-based and animal models of relevant diseases. For instance, the compound 4-phenylbutyric acid (PBA) is an FDA-approved drug and is being investigated for Alzheimer's disease due to its roles as a chemical chaperone and histone deacetylase inhibitor. nih.govresearchgate.net This highlights the potential for simple butyric acid derivatives to have significant therapeutic impact.

Agrochemical Development: The phenoxyalkanoic acid class, which includes well-known herbicides like 2,4-D and MCPA (2-methyl-4-chlorophenoxyacetic acid), represents one of the most successful classes of herbicides ever developed. encyclopedia.pubnih.gov These compounds act as synthetic auxins, causing uncontrolled growth and death in broadleaf weeds. encyclopedia.pubwikipedia.org The structural analogue, 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB), is a registered herbicide used for post-emergence weed control in pea crops. wikipedia.org

This strong precedent suggests that this compound should be systematically evaluated for herbicidal activity. Research would involve testing its efficacy against a panel of common weeds, assessing its selectivity for target weeds versus crops, and determining its mode of action. nih.gov The development of new herbicides is crucial for managing weed resistance and ensuring food security. mdpi.com

Table 2: Precedent for Bioactivity in Structurally Related Compounds

| Compound Name | Application Area | Mechanism of Action | Reference |

|---|---|---|---|

| 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) | Agrochemical (Herbicide) | Synthetic Auxin | wikipedia.org |

| 4-phenylbutyric acid (PBA) | Therapeutic | Chemical Chaperone, HDAC Inhibitor | nih.govresearchgate.net |

| Efaproxiral | Therapeutic (Radiosensitizer) | Hemoglobin Allosteric Modulator | mdpi.com |

Q & A

Q. What are the recommended synthetic routes for 3-methyl-2-(3-methylphenoxy)butanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A plausible route involves esterification or nucleophilic substitution of a precursor (e.g., 3-methylphenol with a brominated butanoic acid derivative). For example, describes similar thiazolidinone derivatives synthesized via coupling reactions under anhydrous conditions. Optimize yields by controlling stoichiometry (1.2:1 molar ratio of phenol to acid chloride), using catalysts like DMAP, and refluxing in aprotic solvents (e.g., THF or DMF) at 60–80°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare H and C spectra with computational predictions (e.g., density functional theory) to confirm regiochemistry and absence of diastereomers .

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities (<1%) and verify molecular ion peaks .

- Elemental Analysis : Ensure C, H, O percentages align with theoretical values (e.g., C: 65.2%, H: 7.2%, O: 27.6%) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to avoid photodegradation. Moisture sensitivity (as noted for structurally similar 3-methyl-2-oxobutanoic acid in ) necessitates desiccants like silica gel. Conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardize protocols:

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools:

- CYP450 Metabolism Prediction : Apply Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., methylphenoxy group).

- Docking Studies : Model interactions with enzymes like CYP3A4 (PDB ID: 5VCC) to predict regioselective hydroxylation .

- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS quantification) .

Q. How can stereochemical effects on pharmacological activity be systematically evaluated?

- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC with amylose columns) or asymmetric catalysis. Assess activity differences using:

- In vitro assays : Measure IC values against target proteins (e.g., kinases) .

- Molecular Dynamics Simulations : Compare binding modes of (R)- and (S)-enantiomers to receptors (e.g., 1 µs simulations in GROMACS) .

Methodological Notes

- Synthetic Optimization : and highlight the importance of anhydrous conditions and catalysts for ester/amide formation.

- Analytical Validation : Cross-referencing NMR with computational models () ensures structural accuracy.

- Stability & Storage : Lessons from moisture-sensitive analogs () inform best practices.

- Bioactivity Contradictions : Standardized assays and metabolomics () mitigate variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.